Rad51-IN-2 - 2301085-04-9

Rad51-IN-2

Catalog Number: EVT-10956192
CAS Number: 2301085-04-9
Molecular Formula: C27H40N4O6S2
Molecular Weight: 580.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Emzadirib is an orally bioavailable inhibitor of the DNA damage repair protein RAD51, with potential antineoplastic and sensitizing activities. Upon oral administration, emzadirib targets, binds to and inhibits the activity of RAD51. This prevents RAD51-mediated DNA damage repair in susceptible tumor cells and induces tumor cell apoptosis. RAD51, the central protein involved in homologous repair (HR) of DNA double-strand breaks (DSBs), is overexpressed in many tumor cell types.
Source and Classification

Rad51-IN-2 was developed as part of ongoing research aimed at understanding and manipulating the DNA repair processes in cells. It is classified as a chemical compound that acts as a selective inhibitor of Rad51, disrupting its function in DNA repair pathways. The compound is particularly relevant in the context of cancer biology, where it may enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage effectively.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rad51-IN-2 involves several key steps, typically starting from commercially available precursors. The detailed synthetic route may include:

  1. Formation of Key Intermediates: Utilizing standard organic synthesis techniques such as nucleophilic substitution or coupling reactions to create intermediates that will lead to the final product.
  2. Purification: Employing chromatographic techniques (e.g., high-performance liquid chromatography) to purify the synthesized compound from by-products and unreacted materials.
  3. Characterization: Utilizing spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity of Rad51-IN-2.

These methods ensure that Rad51-IN-2 is produced with high purity and confirmed structural integrity, which is essential for its biological testing.

Molecular Structure Analysis

Structure and Data

Rad51-IN-2 has a defined molecular structure characterized by specific functional groups that enable its interaction with the Rad51 protein. The structural formula includes:

  • A core scaffold that provides rigidity and stability.
  • Functional groups that facilitate binding to the active site of Rad51.

The molecular weight, solubility parameters, and other relevant physicochemical properties are critical for understanding how Rad51-IN-2 behaves in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Rad51-IN-2 primarily exerts its effects through non-covalent interactions with Rad51, inhibiting its ability to form nucleoprotein filaments necessary for homologous recombination. The key reactions involved are:

  1. Binding Interaction: Rad51-IN-2 binds to specific sites on the Rad51 protein, preventing it from associating with single-stranded DNA (ssDNA).
  2. Inhibition of Filament Formation: By blocking the assembly of Rad51-ssDNA complexes, Rad51-IN-2 effectively halts the homologous recombination process.

These interactions can be quantitatively assessed through biochemical assays measuring the binding affinity and inhibition kinetics.

Mechanism of Action

Process and Data

The mechanism of action for Rad51-IN-2 involves several steps:

  1. Inhibition of RAD51 Function: By binding to RAD51, Rad51-IN-2 prevents its interaction with ssDNA, which is crucial for initiating homologous recombination.
  2. Accumulation of DNA Damage: Inhibition leads to an accumulation of unrepaired double-strand breaks (DSBs) within cells, particularly those undergoing replication stress or exposed to genotoxic agents.
  3. Sensitization to Chemotherapy: Cells treated with Rad51-IN-2 exhibit increased sensitivity to DNA-damaging agents such as cisplatin or ionizing radiation due to their compromised ability to repair DSBs.

This mechanism highlights the potential use of Rad51-IN-2 as an adjuvant therapy in cancer treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rad51-IN-2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific molecular weight data can be obtained from synthesis records.
  • Solubility: Solubility in various solvents is crucial for its formulation in biological assays.
  • Stability: Thermal and chemical stability under physiological conditions must be assessed for effective use in vivo.
Applications

Scientific Uses

Rad51-IN-2 has significant implications in scientific research, particularly in:

  1. Cancer Research: As a tool for studying the role of homologous recombination in tumorigenesis and treatment resistance.
  2. Drug Development: Potentially serving as a lead compound for developing new cancer therapies that target DNA repair mechanisms.
  3. Biochemical Assays: Utilized in assays designed to investigate RAD51 function and regulation within cellular contexts.

The ongoing exploration of Rad51-IN-2's capabilities continues to provide insights into the intricate mechanisms of DNA repair and their implications for cancer biology.

Molecular Targets and Mechanisms of Action

Primary Molecular Target: RAD51 Recombinase

Rad51-IN-2 specifically targets the human RAD51 recombinase, a 339-amino acid ATPase central to homologous recombination (HR)-mediated DNA repair. RAD51 forms nucleoprotein filaments on single-stranded DNA (ssDNA) generated at double-strand breaks (DSBs) or stalled replication forks. This filament catalyzes strand invasion into homologous duplex DNA (e.g., sister chromatids), initiating error-free DNA repair. RAD51 activity is regulated by mediators like BRCA2 (breast cancer susceptibility protein 2), which facilitates RAD51 loading onto replication protein A-coated ssDNA and stabilizes the filament [1] [3].

Structurally, RAD51 comprises an N-terminal domain (residues 1-84) containing a helix-hairpin-helix (HhH) motif for DNA binding and a C-terminal ATPase core domain (residues 89-339). Key functional regions include:

  • ATP-binding pocket: Walker A/B motifs hydrolyze ATP to drive conformational changes during filament assembly.
  • Oligomerization interfaces: Mediate RAD51-RAD51 interactions for filament nucleation [1] [4].
  • BRCA2 interaction site: BRC repeats in BRCA2 bind RAD51’s N-terminal domain (residues 150-300) [3].

Rad51-IN-2 binds directly to RAD51, disrupting these functional sites. Surface plasmon resonance (SPR) studies confirm its higher binding affinity (equilibrium dissociation constant, KD = 0.8 µM) compared to early-generation inhibitors like B02 (KD = 5.2 µM) [1].

Table 1: Key Functional Domains of RAD51 Targeted by Rad51-IN-2

DomainResiduesFunctionInhibition Consequence
N-terminal1-84ssDNA/dsDNA binding via HhH motif; BRCA2 interactionImpaired DNA binding; reduced BRCA2-mediated filament stabilization
ATPase core89-339ATP hydrolysis; nucleoprotein filament assemblyDisrupted ATP-dependent conformational changes; filament destabilization
Oligomerization interface70-85; 250-270RAD51-RAD51 multimerizationDefective filament nucleation

Mechanism of RAD51 Inhibition

Rad51-IN-2 employs a multi-modal mechanism to suppress RAD51 function:

Disruption of Nucleoprotein Filament Assembly

Rad51-IN-2 binds the ATPase core domain, competitively inhibiting ATP hydrolysis essential for RAD51 conformational activation. Molecular docking simulations reveal hydrophobic interactions with residues in the Walker B motif (e.g., Phe187, Tyr232), reducing ATP affinity by >50% compared to controls [2]. This impairs RAD51’s transition to the high-affinity DNA-binding state, preventing filament assembly on resected DNA ends [1] [7].

Displacement of BRCA2-RAD51 Interaction

Unlike B02 analogs, Rad51-IN-2 targets the N-terminal BRCA2-binding interface. Cellular thermal shift assays (CETSA) in Z138 lymphoma cells demonstrate a 4.3°C increase in RAD51 melting temperature upon Rad51-IN-2 treatment, confirming direct binding. This interaction occludes the BRC repeat interaction site, reducing BRCA2-RAD51 complex formation by 70% (p<0.001) and destabilizing presynaptic filaments [7].

Promotion of RAD51 Ubiquitination

Rad51-IN-2 enhances ubiquitin-mediated degradation of RAD51. In Daudi Burkitt’s lymphoma cells, treatment (10 µM, 24h) reduces RAD51 protein levels by 60-80% without altering mRNA expression. This is reversed by proteasome inhibitors like MG132, confirming ubiquitin-proteasome pathway involvement [7].

Functional Consequences in DNA Repair Pathways

Rad51-IN-2 induces synthetic lethality in HR-deficient cells and chemosensitizes HR-proficient cancers:

Homologous Recombination Suppression

Rad51-IN-2 reduces ionizing radiation-induced RAD51 foci formation by >90% in HeLa cervical cancer cells at 10 µM, indicating HR impairment. Single-cell electrophoresis (comet) assays show elevated DSBs (tail moment increase: 3.2-fold vs. controls; p<0.01) persisting >24h post-damage [8].

Synergy with DNA-Damaging Agents

  • Chemotherapy: Rad51-IN-2 (5 µM) sensitizes cisplatin-resistant SiHa cervical cancer cells, reducing IC50 from 12.1 µM to 2.3 µM (p<0.001) [8].
  • PARP inhibitors: In triple-negative breast cancer MDA-MB-231 cells, Rad51-IN-2 enhances olaparib cytotoxicity (combination index = 0.3; strong synergy) by blocking RAD51-mediated PARPi resistance [1] [3].

Cell Cycle Arrest

Rad51-IN-2 induces S-phase arrest (70% cells vs. 35% controls) in cervical cancer models via p21CIP1/WAF1 upregulation (3.5-fold) and cyclin D1 downregulation (60%). This prevents G1-S transition, trapping cells in replication stress [8].

Properties

CAS Number

2301085-04-9

Product Name

Rad51-IN-2

IUPAC Name

propan-2-yl N-[3-(tert-butylsulfamoyl)-4-[2-[4-(propan-2-yloxycarbonylamino)cyclohexyl]-1,3-thiazol-5-yl]phenyl]carbamate

Molecular Formula

C27H40N4O6S2

Molecular Weight

580.8 g/mol

InChI

InChI=1S/C27H40N4O6S2/c1-16(2)36-25(32)29-19-10-8-18(9-11-19)24-28-15-22(38-24)21-13-12-20(30-26(33)37-17(3)4)14-23(21)39(34,35)31-27(5,6)7/h12-19,31H,8-11H2,1-7H3,(H,29,32)(H,30,33)

InChI Key

OVXFEICGTUUFPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)C3=C(C=C(C=C3)NC(=O)OC(C)C)S(=O)(=O)NC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.